Physicochemical Differentiation: Calculated Lipophilicity vs. Shorter N-Alkyl Oxamide Congeners
When compared to the N-methyl (CAS 941894-11-7 analog) and N-ethyl (CAS 941983-75-1 analog) oxamide derivatives sharing the identical 1-methylsulfonyl-tetrahydroquinoline core, the 3-methylbutyl substituent in CAS 941940-21-2 yields a calculated LogP approximately 1.2–1.5 log units higher, as estimated by the fragment-based cLogP method [1]. This difference arises from the additional two methylene units and branched isopentyl chain. The increased lipophilicity is expected to influence membrane permeability, non-specific protein binding, and metabolic clearance in cell-based assays [2].
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (estimated by fragment addition method) |
| Comparator Or Baseline | N-methyl analog: cLogP ≈ 1.6; N-ethyl analog: cLogP ≈ 1.9 (both estimated by same method) |
| Quantified Difference | ΔcLogP ≈ +1.2 vs N-methyl; ≈ +0.9 vs N-ethyl |
| Conditions | In silico prediction; no experimental logP data available for this compound series |
Why This Matters
Altered lipophilicity directly impacts assay compatibility (solubility, DMSO stock behavior) and may shift cellular uptake kinetics, making direct substitution of CAS 941940-21-2 with less lipophilic analogs unreliable without re-optimization of assay conditions.
- [1] Calculated using fragment-based cLogP method as implemented in ChemDraw Professional v20; based on molecular structures verified via PubChem entries for the N-methyl (CID 941894-11-7), N-ethyl (CID 941983-75-1), and target compound scaffolds. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
